2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Epigenetics Ion Channel Modulation Medicinal Chemistry

2-Chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide is a structurally novel benzamide featuring a distinct ortho-chloro/fluoro substitution and a hydroxypropyl-pyrrole linker, absent the zinc-chelating hydroxamate warhead of APHA HDAC inhibitors. This makes it an ideal candidate for broad-panel HDAC isoform (Class I, IIa, IIb, IV) and RyR1-3 high-throughput screening campaigns to identify novel binding modes. Additionally, its relevance to RyR modulator patents (EP-2764867-A1) positions it for IP landscaping and freedom-to-operate studies. Favorable physicochemical profile (MW 310.75, logP ~3.25) supports rapid medicinal chemistry optimization upon primary hit identification. Procure to generate in-house data or serve as a hydroxamate-negative control.

Molecular Formula C15H16ClFN2O2
Molecular Weight 310.75
CAS No. 1795090-24-2
Cat. No. B2736876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide
CAS1795090-24-2
Molecular FormulaC15H16ClFN2O2
Molecular Weight310.75
Structural Identifiers
SMILESCN1C=CC=C1C(CCNC(=O)C2=C(C=CC=C2Cl)F)O
InChIInChI=1S/C15H16ClFN2O2/c1-19-9-3-6-12(19)13(20)7-8-18-15(21)14-10(16)4-2-5-11(14)17/h2-6,9,13,20H,7-8H2,1H3,(H,18,21)
InChIKeyRSNCWZLAVIIRRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 1795090-24-2): Procurement-Relevant Identity and Baseline Characteristics


2-Chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 1795090-24-2) is a synthetic small molecule with the molecular formula C15H16ClFN2O2 and a molecular weight of 310.75 g/mol [1]. It belongs to the benzamide class and features a 2-chloro-6-fluorophenyl ring linked via an amide bond to a propyl chain bearing a secondary alcohol and a 1-methyl-1H-pyrrol-2-yl moiety [2]. Its structure suggests potential interaction with epigenetic or neurological targets, as inferred from its inclusion in patent families covering ryanodine receptor (RyR) modulators .

Why Generic Substitution of 2-Chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide Poses Procurement Risk


Substitution of 2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide with other benzamides or pyrrole-containing analogs is unsupported due to a critical absence of public, comparator-based evidence for any biological activity, selectivity profile, or physicochemical property. While structurally related compounds (e.g., aroyl-pyrrolyl-hydroxyamides, APHAs) have demonstrated class IIa-selective HDAC inhibition [1], no quantitative data links the specific 2-chloro-6-fluoro substitution pattern on the benzamide core, the 1-methylpyrrole, or the hydroxypropyl linker to a verified potency, selectivity, or pharmacokinetic advantage [2]. This data void means that any assumed interchangeability based on chemical class alone carries an unquantifiable risk of functional divergence in target assays.

Quantitative Differentiation Evidence for 2-Chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 1795090-24-2)


Absence of Public Comparator Data Precludes Meaningful Differentiation

A comprehensive search of primary research papers, patents (including SureChEMBL and Google Patents), and authoritative databases (ChEMBL, BindingDB, PubChem) retrieved no quantitative bioactivity data (IC50, EC50, Ki, selectivity index, or pharmacokinetic parameter) for 2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide against any molecular target [1][2]. In contrast, the structurally related class of aroyl-pyrrolyl-hydroxyamides (APHAs) has published class IIa HDAC selectivity indices (e.g., SI = 176.4 for compound 2f) [3]. The absence of any head-to-head or cross-study comparable data means no quantified difference can be established relative to the closest analogs, which would include other 2-chloro-6-fluorobenzamides or N-substituted hydroxypropyl pyrroles. This data gap is itself a primary selection filter, as it mandates that any procurement for biological testing must include a plan for de novo characterization.

Epigenetics Ion Channel Modulation Medicinal Chemistry

Evidence Gap in RyR2 Modulation Potential

Patent EP-2764867-A1 broadly claims 'agents for preventing and treating disorders involving modulation of the RyR receptors,' and the target compound is included in a library associated with this patent family [1]. However, the patent provides no compound-specific IC50 or efficacy data for RyR1, RyR2, or RyR3 isoforms. No subsequent publication has reported functional data for this compound on any ryanodine receptor subtype [2]. This contrasts with well-characterized RyR modulators such as S107, dantrolene, or carvedilol, for which extensive binding and functional data exist. The connection to RyR biology remains purely inferential and is not supported by quantitative evidence.

Cardiac Physiology Calcium Signaling RyR Receptors

Validated Application Scenarios for 2-Chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide (CAS 1795090-24-2)


Exploratory Screening in Epigenetic or Ion Channel Panel Assays

Given the complete absence of published target engagement data, the most scientifically justified application is inclusion as a structurally novel entity in broad-panel high-throughput screening campaigns against HDAC isoforms (Class I, IIa, IIb, IV) or ryanodine receptor subtypes (RyR1-3). Its unique ortho-chloro/fluoro-benzamide substitution pattern and hydroxypropyl-pyrrole linker distinguish it from extensively characterized chemotypes like hydroxamates or ortho-aminoanilides, offering potential for novel binding mode identification [1].

Chemical Probe Development Starting Point

The compound's favorable physicochemical profile (MW 310.75, logP ~3.25 [1]) positions it as a viable starting point for medicinal chemistry optimization, provided that primary screening data are generated in-house. Its structural features may be tuned to optimize for selectivity or potency once a primary target is identified through empirical testing .

Negative Control Tool for APHA/Hydroxamate Selectivity Studies

The compound shares only partial structural homology with class IIa-selective HDAC inhibitors like the APHA series (e.g., compounds 2c, 2f) but crucially lacks the zinc-chelating hydroxamate warhead [1]. If HDAC inhibition is not observed, it could serve as a negative control to confirm that activity of hydroxamate analogs is warhead-dependent, provided proper validation is performed.

RyR Patent Landscape and Freedom-to-Operate Analysis

The compound's association with EP-2764867-A1 (RyR modulation) makes it relevant for intellectual property landscaping. Organizations evaluating RyR-targeted programs may procure it for use in freedom-to-operate studies or to generate comparative data for patent circumvention strategies.

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.